molecular formula C10H8O3 B179646 Methyl benzofuran-5-carboxylate CAS No. 108763-47-9

Methyl benzofuran-5-carboxylate

Cat. No. B179646
M. Wt: 176.17 g/mol
InChI Key: XDRBAVJWSHNLQN-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

Methyl 4-((2,2-dimethoxy)ethoxy)benzoate (10.00 g) and polyphosphoric acid (20.00 g) were refluxed in 1,2-dichloroethane (50 ml) for 1 hr. After cooling, ice was added, and the separated organic layer was washed with 10% hydrochloric acid. The mixture was dried over magnesium sulfate, concentrated and purified by column chromatography to give the objective compound (0.86 g).
Name
Methyl 4-((2,2-dimethoxy)ethoxy)benzoate
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][CH:7]=1>ClCCCl>[CH3:13][O:12][C:10]([C:9]1[CH:14]=[CH:15][C:6]2[O:5][CH:4]=[CH:3][C:7]=2[CH:8]=1)=[O:11]

Inputs

Step One
Name
Methyl 4-((2,2-dimethoxy)ethoxy)benzoate
Quantity
10 g
Type
reactant
Smiles
COC(COC1=CC=C(C(=O)OC)C=C1)OC
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
ice was added
WASH
Type
WASH
Details
the separated organic layer was washed with 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(OC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.